3-amino-1-(2,6-diethylphenyl)thiourea
Description
Properties
IUPAC Name |
1-amino-3-(2,6-diethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-3-8-6-5-7-9(4-2)10(8)13-11(15)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWLTWQARWBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches for Thiourea (B124793) Derivatives
The synthesis of thiourea derivatives is a well-established area of organic chemistry, with several reliable methods available for the formation of the thiourea backbone (R¹R²N-C(=S)-NR³R⁴). These approaches often involve the reaction of amines with a source of the thiocarbonyl group.
Isothiocyanate-Mediated Synthesis via Reaction with Amines
A prevalent and versatile method for preparing unsymmetrical thioureas involves the nucleophilic addition of an amine to an isothiocyanate. ontosight.aimdpi.com This reaction is typically efficient and proceeds under mild conditions. The core transformation consists of the attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the thiourea linkage. mdpi.com
A common strategy involves the in situ generation of an acyl isothiocyanate. For instance, an acid chloride can be reacted with ammonium (B1175870) thiocyanate (B1210189) or potassium thiocyanate in a solvent like anhydrous acetone. mdpi.comnih.govsemanticscholar.org This forms a reactive acyl isothiocyanate intermediate. Subsequent addition of an amine to the reaction mixture results in a nucleophilic attack on the isothiocyanate carbon, yielding the desired N-acyl thiourea derivative. mdpi.comnih.gov This method is advantageous as it avoids the isolation of potentially unstable isothiocyanate intermediates.
The general scheme for this two-step, one-pot synthesis is as follows:
Intermediate Formation: R-COCl + SCN⁻ → [R-CO-NCS] + Cl⁻
Thiourea Formation: [R-CO-NCS] + R'NH₂ → R-CO-NH-C(=S)-NH-R'
Reaction of Carbon Disulfide with Amines
Carbon disulfide (CS₂) serves as a direct source of the thiocarbonyl moiety for synthesizing both symmetrical and unsymmetrical thioureas. mdpi.comresearchgate.net A simple condensation reaction between an amine and carbon disulfide, often conducted in an aqueous medium, can afford thiourea derivatives. researchgate.net This protocol is particularly effective with aliphatic primary amines. The mechanism generally involves the initial formation of a dithiocarbamate (B8719985) salt, which can then react with another amine or undergo further transformations to yield the thiourea product. mdpi.com
Intermediate Formation and Subsequent Reactions
The synthesis of thioureas is fundamentally reliant on the generation of key reactive intermediates. In the isothiocyanate-mediated routes, the isothiocyanate (-NCS) group is the critical electrophilic intermediate that readily reacts with nucleophilic amines. ontosight.ai As mentioned, these can be generated in situ from thiocyanate salts and acyl halides, which circumvents the need to handle potentially hazardous isothiocyanates directly. nih.govsemanticscholar.org Following the primary addition reaction, the newly formed thiourea can undergo further chemical transformations. For example, thioureas can be oxidized to form sulfinic or sulfonic acids, or reduced to yield thiols.
Specific Synthesis Routes for Arylthioureas with (Diethylphenyl) Moieties
The synthesis of 3-amino-1-(2,6-diethylphenyl)thiourea requires specific strategies to incorporate the sterically bulky 2,6-diethylphenyl group and the 3-amino functionality.
Approaches to 1-(2,6-Diethylphenyl)thiourea Scaffolds
The foundational step for synthesizing the target compound is the creation of the 1-(2,6-diethylphenyl)thiourea scaffold. This is typically achieved by utilizing 2,6-diethylaniline (B152787) as the starting material. The most direct method involves the conversion of 2,6-diethylaniline into 2,6-diethylphenyl isothiocyanate. This intermediate is the key building block for introducing the desired aryl group.
Alternatively, related scaffolds such as 1-(2,6-diethylphenyl)-3-(4-hydroxyphenyl)-2-thiourea have been synthesized, demonstrating the viability of incorporating the 2,6-diethylphenyl moiety into a thiourea structure via reactions with appropriate isothiocyanates. sigmaaldrich.com
Introduction of Amine or Related Functional Groups at the 3-Position
With the 2,6-diethylphenyl isothiocyanate intermediate in hand, the final step is the introduction of the amino group at the N'-position (designated as the 3-position). This is accomplished through a nucleophilic addition reaction. The isothiocyanate is reacted with a suitable nitrogen-based nucleophile that can provide the terminal -NH₂ group. chimia.ch A common choice for this transformation is hydrazine (B178648) (H₂N-NH₂) or a protected form of hydrazine. The reaction between 2,6-diethylphenyl isothiocyanate and hydrazine would directly yield this compound.
Step 2: Nucleophilic Addition 2,6-diethylphenyl isothiocyanate + H₂N-NH₂ → this compound
A comparison of general synthesis methods highlights different efficiencies and requirements.
| Method | Typical Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Direct Condensation (Isothiocyanate Route) | 78–82 | 95–98 | High | Requires pre-formed isothiocyanate |
| Thiophosgene Route | 65–70 | 90–92 | Moderate | Toxicity of reagents like CSCl₂ |
| Microwave-Assisted | 85–88 | 97–99 | High | Requires specialized equipment |
Chemical Reactivity and Derivatization of the Thiourea Core
The thiourea moiety within this compound is a versatile functional group that partakes in a variety of chemical transformations. Its reactivity is primarily centered around the nucleophilic sulfur atom, the basic nitrogen atoms, and the electrophilic thiocarbonyl carbon. The presence of the sterically hindered 2,6-diethylphenyl group can influence the accessibility of these reactive sites, thereby affecting reaction rates and, in some cases, the reaction pathways.
Oxidation and Reduction Reactions of the Thiourea Group
Oxidation Reactions
The sulfur atom in the thiourea group of this compound is susceptible to oxidation by a range of oxidizing agents. The nature of the product is highly dependent on the strength of the oxidant and the reaction conditions.
Mild oxidizing agents, such as hydrogen peroxide or iodine, can lead to the formation of formamidine (B1211174) disulfides through the coupling of two thiourea molecules. This reaction proceeds via an initial oxidation of the sulfur atom.
Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. For instance, oxidation with reagents like potassium permanganate (B83412) or nitric acid can lead to the formation of sulfonic acids. In some cases, complete desulfurization can occur, yielding the corresponding urea (B33335) derivative, 3-amino-1-(2,6-diethylphenyl)urea, although this often requires harsh reaction conditions.
The general trend for the oxidation of thioureas can be summarized as follows:
| Oxidizing Agent | Typical Product(s) |
| Hydrogen Peroxide (mild) | Formamidine disulfide |
| Iodine | Formamidine disulfide |
| Potassium Permanganate | Sulfonic acid, Urea derivative (potential) |
| Nitric Acid | Sulfonic acid, Urea derivative (potential) |
Reduction Reactions
The thiourea group can also undergo reduction, although this is a less common transformation compared to oxidation. Reduction of the thiocarbonyl group in thiourea derivatives can be achieved using strong reducing agents like lithium aluminum hydride or sodium borohydride. This process typically leads to the formation of a formamidine and hydrogen sulfide. However, under certain conditions, the C=S bond can be cleaved to yield a thiol. For this compound, reduction could potentially yield 2,6-diethylaniline and aminothiomethane derivatives, although specific literature on this reaction for this particular compound is scarce.
Substitution Reactions Involving Functional Groups
The thiourea core of this compound provides several sites for substitution reactions. The nitrogen atoms of the thiourea are nucleophilic and can react with electrophiles. The sulfur atom, while also nucleophilic, can be converted into a good leaving group, enabling substitution at the thiocarbonyl carbon.
N-Alkylation and N-Acylation
The amino group at the 3-position and the nitrogen atom at the 1-position can undergo alkylation or acylation reactions with suitable electrophiles such as alkyl halides or acyl chlorides. The steric hindrance imposed by the 2,6-diethylphenyl group might direct these reactions preferentially to the less hindered amino group.
S-Alkylation and Subsequent Substitution
The sulfur atom is highly nucleophilic and readily reacts with alkyl halides to form S-alkylisothiouronium salts. These salts are stable intermediates that can subsequently react with nucleophiles. The S-alkyl group is a good leaving group, and its departure is facilitated by the formation of the stable urea or cyanamide (B42294) derivatives. This reactivity is fundamental in the use of thioureas for the synthesis of other functional groups. For example, hydrolysis of the S-alkylisothiouronium salt can yield a thiol.
| Reagent Type | Functional Group Targeted | Potential Product(s) |
| Alkyl Halide | N1 or N3 Nitrogen | N-alkylated this compound |
| Acyl Chloride | N1 or N3 Nitrogen | N-acylated this compound |
| Alkyl Halide | Sulfur | S-alkylisothiouronium salt of this compound |
Cyclization and Heterocyclic Compound Formation
The structure of this compound, possessing multiple nucleophilic centers, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These reactions often involve the intramolecular cyclization of a thiourea derivative or its reaction with a bifunctional electrophile.
Recent advancements in photochemistry have demonstrated that thiourea derivatives can undergo cyclodesulfurization reactions under visible light irradiation, often without the need for a photocatalyst. This methodology is considered a green and efficient way to construct heterocyclic rings. For thioureas bearing an ortho-amino or ortho-hydroxy group on an adjacent aryl ring, this reaction can lead to the formation of benzimidazoles or benzoxazoles, respectively. While this compound does not possess such a group on the phenyl ring, analogous reactions involving the amino group at the 3-position could potentially lead to novel heterocyclic systems. The general mechanism is believed to involve the formation of a thiyl radical intermediate upon photoexcitation, which then undergoes intramolecular cyclization with the elimination of sulfur.
Imidazole-2-thiones
Imidazole-2-thiones are a class of heterocyclic compounds that can be synthesized from thiourea derivatives. One common synthetic route involves the reaction of a thiourea with an α-haloketone. In the case of this compound, reaction with an α-haloketone would likely proceed via initial S-alkylation, followed by intramolecular cyclization involving one of the nitrogen atoms to form the imidazole-2-thione ring. The specific regioisomer formed would depend on which nitrogen atom participates in the cyclization.
A plausible reaction pathway for the formation of an imidazole-2-thione from a substituted thiourea and an α-haloketone is outlined below:
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Class |
| This compound | α-haloketone | 1. S-alkylation2. Intramolecular cyclization3. Dehydration | Imidazole-2-thione |
Thiazol-2-imines
Thiazol-2-imines are another class of heterocycles accessible from thiourea precursors. The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of a thiourea with an α-halocarbonyl compound. For this compound, this reaction would lead to the formation of a 2-aminothiazole (B372263) derivative where the exocyclic nitrogen is part of the original amino group. The reaction is believed to proceed through the formation of an intermediate S-alkylated thiourea, which then undergoes intramolecular cyclization and dehydration to afford the thiazole ring.
The synthesis of thiazol-2-imines from thioureas is a well-established and versatile method, with the general reaction being:
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | α-halocarbonyl compound | Hantzsch Thiazole Synthesis | Thiazol-2-imine |
Advanced Structural Elucidation and Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic properties of molecules like 3-amino-1-(2,6-diethylphenyl)thiourea and for studying their binding interactions. nih.govnih.gov
The UV-Vis spectrum of a thiourea (B124793) derivative is characterized by absorption bands arising from electronic transitions within its chromophores. The primary chromophores in this compound are the thiocarbonyl group (C=S) and the diethylphenyl ring.
π→π* Transitions: These are typically high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic phenyl ring and the C=S double bond.
n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital of the thiocarbonyl group. These are typically of lower energy and lower intensity compared to π→π* transitions.
For thiourea-based chemosensors, the presence of chromophoric units, such as nitrophenyl groups, can result in intense absorption bands that are sensitive to the molecule's environment. nih.gov
UV-Vis spectroscopy is frequently employed to investigate the binding of thiourea derivatives to various analytes, particularly anions. nih.gov The interaction between the thiourea N-H groups (the binding sites) and a guest ligand can perturb the electronic structure of the molecule, leading to observable changes in the UV-Vis spectrum.
This technique, known as UV-Vis titration, involves recording spectra upon the gradual addition of a guest solution to a solution of the host molecule. nih.gov Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance intensity, indicate a binding event. These changes can be used to calculate the binding constant (log K) of the host-guest complex, often using a 1:1 binding model. nih.gov The sensitivity of thiourea-based receptors allows them to act as colorimetric probes for specific anions. nih.gov
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional molecular structure of a crystalline compound. ijsr.inresearchgate.net Analysis of related thiourea derivatives provides significant insight into the expected structural features of this compound. nih.govnih.govresearchgate.netnih.gov
SC-XRD analysis of analogous structures, such as 1,3-bis(2,6-diethylphenyl)thiourea and various N-acyl-N'-(substituted-phenyl)thioureas, reveals key conformational details. nih.govnih.govresearchgate.net The core thiourea moiety (N-C(S)-N) is generally found to be nearly planar. researchgate.net
The molecular geometry is stabilized by intramolecular hydrogen bonds. A common feature in related acyl thioureas is the formation of a six-membered pseudo-ring, or S(6) loop, via an N-H···O hydrogen bond between a thiourea N-H proton and the oxygen of an adjacent acyl group. nih.gov In this compound, intramolecular hydrogen bonding involving the amino group is also possible. The crystal packing is often stabilized by intermolecular hydrogen bonds, frequently forming centrosymmetric dimers through N-H···S interactions. nih.govnih.gov
The bond lengths and angles are consistent with the hybrid nature of the thiourea group. The C=S bond length is typically around 1.68 Å, while the C-N bond lengths are intermediate between single and double bonds, indicating delocalization of π-electrons across the N-C-S system. researchgate.net
Table 1: Selected Bond Lengths and Angles for Structurally Related Thiourea Derivatives Data is for 1,3-bis(2,6-diethylphenyl)thiourea and 3-acetyl-1-(2,6-dimethylphenyl)thiourea.
| Parameter | 1,3-bis(2,6-diethylphenyl)thiourea researchgate.net | 3-acetyl-1-(2,6-dimethylphenyl)thiourea nih.gov |
| Bond Lengths (Å) | ||
| S1–C1 | 1.682(3) | 1.670(2) |
| N1–C1 | 1.350(4) | 1.393(2) |
| N2–C1 | 1.342(3) | 1.351(2) |
| N1–C(phenyl) | 1.432(3) | 1.432(2) |
| Bond Angles (°) | ||
| N2–C1–N1 | 116.2(2) | 115.9(2) |
| N2–C1–S1 | 123.1(2) | 121.1(1) |
| N1–C1–S1 | 120.7(2) | 123.0(1) |
| C1–N1–C(phenyl) | 126.5(2) | 126.0(2) |
This twisting is a result of steric hindrance from the bulky ortho substituents (diethyl groups in the target compound). The dihedral angle between the plane of the phenyl ring and the mean plane of the side chain is typically large, often exceeding 80°. nih.govnih.gov This near-perpendicular arrangement minimizes steric clash between the ethyl groups and the thiourea backbone.
Table 2: Key Dihedral and Torsion Angles in Related Substituted Phenyl Thiourea Compounds
| Compound | Dihedral Angle (Phenyl Ring vs. Side Chain) | Torsion Angles (C-C-N-C) |
| 3-acetyl-1-(2,6-dimethylphenyl)thiourea nih.gov | 83.74 (5)° | C2-C1-N1-C7 = 94.77 (22)° C6-C1-N1-C7 = -87.11 (23)° |
| 3-acetyl-1-(2,6-dichlorophenyl)thiourea nih.gov | 83.44 (5)° | C2-C1-N1-C7 = -86.22 (26)° C6-C1-N1-C7 = 96.58 (24)° |
Identification of Intramolecular Hydrogen Bonding
A detailed analysis of intramolecular hydrogen bonding patterns for this compound, including the formation of specific ring motifs (S(n)), cannot be provided without experimental data from techniques such as X-ray crystallography or specialized NMR spectroscopy. Such data would be necessary to determine the precise bond lengths, angles, and donor-acceptor distances that define these interactions.
Conformational Dynamics and Tautomerism Studies
Molecular Conformation and Orientation of Aryl Rings with Respect to the Thiourea (B124793) Unit
The conformation of N-aryl thiourea derivatives is significantly influenced by the substitution pattern on the aryl ring. In the case of 3-amino-1-(2,6-diethylphenyl)thiourea, the presence of two bulky diethyl groups in the ortho positions of the phenyl ring imposes considerable steric hindrance. This steric strain forces the aryl ring to adopt a non-planar orientation with respect to the thiourea moiety.
Studies on analogous compounds, such as 3-acetyl-1-(2,6-dimethylphenyl)thiourea and 3-acetyl-1-(2,6-dichlorophenyl)thiourea, provide insight into this conformational behavior. nih.govnih.gov In these structures, the phenyl ring is substantially twisted out of the plane of the thiourea side chain. This is quantified by the dihedral angle between the plane of the phenyl ring and the plane of the thiourea unit, which is typically large, often exceeding 80 degrees. nih.govnih.gov For instance, in 3-acetyl-1-(2,6-dimethylphenyl)thiourea, the dihedral angle is 83.74 (5)°. nih.gov Similarly, for 3-acetyl-1-(2,6-dichlorophenyl)thiourea, this angle is 83.44 (5)°. nih.gov This significant rotation minimizes the steric repulsion between the ortho substituents and the atoms of the thiourea group. The orientation is further defined by the torsion angles around the C(aryl)-N bond, which deviate significantly from 0° or 180°. nih.govnih.gov
| Compound | Torsion Angle C2-C1-N1-C7 (°) | Torsion Angle C6-C1-N1-C7 (°) | Dihedral Angle (Phenyl Ring vs. Side Chain) (°) | Reference |
|---|---|---|---|---|
| 3-acetyl-1-(2,6-dimethylphenyl)thiourea | 94.77 (22) | -87.11 (23) | 83.74 (5) | nih.gov |
| 3-acetyl-1-(2,6-dichlorophenyl)thiourea | -86.22 (26) | 96.58 (24) | 83.44 (5) | nih.gov |
This pronounced twist is a characteristic feature of thiourea derivatives bearing bulky ortho-substituents on the phenyl ring.
Tautomeric Equilibrium of Thiourea Derivatives
Thiourea and its derivatives are known to exhibit tautomerism, where the molecule exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. mdpi.com For this compound, two primary types of tautomerism are relevant: thione-thiol and amine-imine.
This is the most common form of tautomerism in thiourea compounds, involving the migration of a proton from a nitrogen atom to the sulfur atom. mdpi.comresearchgate.net This results in an equilibrium between the thione form (containing a C=S double bond) and the thiol form (containing a C-SH single bond and a C=N double bond, also known as an imidothiol). scispace.comjocpr.com
In the vast majority of thiourea derivatives, the thione tautomer is significantly more stable and therefore predominates in the equilibrium mixture under normal conditions. mdpi.comscispace.comjocpr.com The dominance of the thione form is attributed to the greater strength of the C=S bond compared to the C=N bond in this context and other electronic effects. scispace.com While the exact equilibrium constant for this compound is not specified in the literature, it is expected to follow this general trend, with the thione form being the major species. mdpi.comscispace.comnih.gov
A second potential tautomerism involves the 3-amino group. This amine-imine tautomerism would involve the migration of a proton from the terminal amino group (-NH2) to the adjacent nitrogen atom, creating an imine (=NH) functionality. This would result in an equilibrium between the aminothiourea form and an iminothiourea isomer. The stability of these forms can be influenced by the electronic environment and the potential for conjugation. researchgate.net The interconversion between amine and imine forms is a known phenomenon in related chemical systems. youtube.com
Influence of Hydrogen Bonding on Conformation and Tautomerism
Hydrogen bonding is a critical factor that dictates the conformational preferences and solid-state architecture of thiourea derivatives. mersin.edu.tr These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).
Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of the molecule. In thiourea derivatives, the N-H groups are effective hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. mersin.edu.tr In analogues like 3-acetyl-1-(2,6-disubstituted-phenyl)thiourea, an intramolecular N-H···O hydrogen bond is observed between the N-H of the phenyl-bound nitrogen and the oxygen of the acetyl group. nih.govnih.gov
In the solid state, intermolecular hydrogen bonds are the primary driving force for the self-assembly of thiourea molecules into well-defined supramolecular structures. mersin.edu.tr The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the thione sulfur atom is a strong hydrogen bond acceptor.
| Interaction Type | Donor | Acceptor | Structural Implication | Reference |
|---|---|---|---|---|
| Intramolecular | N-H (amino) | N (thiourea) | Stabilizes conformation, forms pseudo-ring | researchgate.net, nih.gov |
| Intermolecular | N-H (thiourea) | S (thione) | Forms dimers and chains, directs crystal packing | nih.gov, nih.gov |
Coordination Chemistry and Ligand Properties
Thiourea (B124793) Derivatives as Versatile Ligands in Metal Complexation
Thiourea derivatives are a significant class of molecules in coordination chemistry, containing the N-(C=S)-N fragment which allows for versatile applications. nih.gov These compounds are recognized for their ability to form stable metal complexes with a variety of physical, chemical, and biological characteristics. researchgate.netmaterialsciencejournal.org The structural versatility of thioureas as ligands stems from their simultaneous σ-donating and π-acidic properties. nih.gov The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of both inter- and intramolecular hydrogen bonds, leading to diverse binding modes with metal ions and explaining their remarkable coordination abilities. nih.govksu.edu.tr Generally, thiourea ligands can be monodentate; however, the introduction of additional coordination sites at suitable positions can lead to the formation of chelates, which exhibit enhanced stability. researchgate.netresearchgate.net The steric bulk of substituents on the thiourea ligand can also serve to saturate the coordination sphere of the central metal ion. researchgate.netresearchgate.net
The coordination versatility of thiourea derivatives is largely attributed to the presence of two different types of donor atoms: sulfur and nitrogen. nih.govksu.edu.tr According to Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is considered a "soft" donor, while the nitrogen atom is a "harder" donor. This duality allows thiourea ligands to coordinate effectively with a wide range of metal ions. researchgate.netresearchgate.netnih.gov The soft sulfur atom preferentially binds to soft metal ions like Ag(I) and Pd(II), while the harder nitrogen atom can coordinate with harder metal ions. nih.govmdpi.com This dual-donor capability enables various coordination modes; ligands can act as neutral monodentate donors through the sulfur atom or, upon deprotonation, as anionic bidentate ligands involving both sulfur and nitrogen atoms. mdpi.comstackexchange.com
Thiourea derivatives can coordinate to metal centers in several ways, including as monodentate, bidentate, or even bridging ligands. mdpi.com When a thiourea derivative binds to a single metal ion through two donor atoms, it forms a stable ring structure known as a chelate. nih.gov A common and important coordination mode is S,N-bidentate chelation, where both the sulfur atom of the thiocarbonyl group and a nitrogen atom from the thiourea backbone or a substituent coordinate to the metal center. ksu.edu.trmdpi.comresearchgate.net This bidentate coordination often occurs after the deprotonation of an N-H proton, resulting in an anionic ligand that forms a neutral complex with a metal(II) ion. mdpi.comstackexchange.com This chelation enhances the stability of the resulting metal complex compared to monodentate coordination. researchgate.net
Complexation Studies with Transition Metal Ions (e.g., Copper(I), Silver(I), Platinum(II), Palladium(II), Gold(III))
Due to its structural similarity, studies on the sterically hindered N,N′-bis(2,6-diethylphenyl)thiourea provide significant insight into the complexation behavior relevant to 3-amino-1-(2,6-diethylphenyl)thiourea. Research has shown that reacting two equivalents of this bulky thiourea ligand with various transition metal salts affords stable, four-coordinated monomeric complexes. researchgate.netnih.gov For example, reactions with Copper(I) and Silver(I) halides in acetonitrile (B52724) yield neutral complexes of the general formula [MXL₂], where M is Cu(I) or Ag(I), X is a halide, and L is the thiourea ligand. researchgate.netgrafiati.com Similarly, complexes with Palladium(II) have been synthesized, resulting in square planar geometries. nih.gov
| Metal Ion | Reactant | Resulting Complex Formula | Reference |
|---|---|---|---|
| Copper(I) | CuCl | [CuCl(L)₂]·2CH₃CN | researchgate.netgrafiati.com |
| Silver(I) | AgBr | [AgBr(L)₂] | researchgate.netgrafiati.com |
| Palladium(II) | PdCl₂ | [PdCl₂(L)₂] | nih.gov |
Structural Characterization of Metal Complexes
The structures of metal complexes derived from sterically hindered thiourea ligands like N,N′-bis(2,6-diethylphenyl)thiourea have been extensively characterized using techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov X-ray diffraction studies have unequivocally determined the solid-state structures and coordination geometries of these complexes. researchgate.netnih.gov For instance, Palladium(II) complexes such as [PdCl₂(L)₂] adopt a square planar geometry, while Cobalt(II) and Zinc(II) complexes with the same ligand are tetrahedral. nih.gov NMR spectroscopy is particularly useful for determining the coordination site of the thiourea ligand in solution. nih.gov A downfield shift in the ¹³C NMR signal for the thiocarbonyl carbon (C=S) upon complexation indicates that coordination has occurred through the sulfur atom. mdpi.com
| Complex | Metal Center | Coordination Geometry | Characterization Technique | Reference |
|---|---|---|---|---|
| [PdCl₂(L)₂] | Palladium(II) | Square Planar | X-ray Diffraction, NMR | nih.gov |
| [CuCl(L)₂] | Copper(I) | Trigonal Planar | X-ray Diffraction | researchgate.net |
| [AgCl(L)₂] | Silver(I) | Trigonal Planar | X-ray Diffraction | researchgate.net |
Applications in Catalysis Research
Thiourea derivatives have emerged as powerful tools in the field of catalysis, particularly in organocatalysis. nih.govmdpi.com Their unique ability to act as hydrogen-bond donors allows them to activate electrophiles, facilitating a wide range of chemical transformations. rsc.orgresearchgate.net This mode of activation, which mimics enzymatic catalysis, has made thiourea-based catalysts highly valuable for developing new synthetic methodologies under mild, metal-free conditions. rsc.org
A key application of chiral thiourea derivatives is in asymmetric organocatalysis, where they are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.orglibretexts.org Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic site (like an amine), can simultaneously activate both the electrophile and the nucleophile. rsc.orgresearchgate.net This dual activation strategy is highly effective in a variety of enantioselective reactions, including Michael additions, Mannich reactions, and Strecker syntheses. libretexts.org For example, atropisomeric thiourea derivatives have been successfully employed as organo-photocatalysts in [2+2] photocycloaddition reactions, achieving high enantioselectivity (77-96% ee). nih.gov The catalytic cycle is understood to proceed through hydrogen bonding, which facilitates the formation of an exciplex (an excited-state complex) between the catalyst and the substrate. nih.gov
Supramolecular Architectures and Crystal Engineering
Role of Intermolecular Interactions in Solid-State Structure
Detailed information on the intermolecular interactions for 3-amino-1-(2,6-diethylphenyl)thiourea is not available.
Specifics of the hydrogen bonding networks for this compound have not been reported.
The presence and nature of other non-covalent interactions for this compound have not been documented.
Molecular Recognition and Self-Assembly Principles
The principles of molecular recognition and self-assembly specific to this compound are not described in the current body of scientific literature.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
A Hirshfeld surface analysis for this compound has not been published, and therefore, a quantitative assessment of its intermolecular contacts is not possible.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and molecular properties of compounds like 3-amino-1-(2,6-diethylphenyl)thiourea. While specific DFT studies on this exact molecule are not extensively detailed in the available literature, insights can be drawn from computational analyses of analogous thiourea (B124793) derivatives. semanticscholar.org
Furthermore, DFT is utilized to compute frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability. semanticscholar.org Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. semanticscholar.org
Computational studies on analogous thiourea compounds have provided estimates for key bond lengths and angles. For example, the carbon-sulfur (C=S) double bond is typically in the range of 1.67–1.70 Å, and the carbon-nitrogen (C–N) bonds are around 1.33–1.35 Å, indicating some partial double-bond character due to resonance.
Table 1: Representative Theoretical Parameters for Thiourea Derivatives from DFT Studies
| Parameter | Typical Calculated Value/Observation | Significance |
| Dihedral Angle (Phenyl-Thiourea) | ~83.7° in related compounds | Influences molecular shape and steric hindrance. |
| HOMO-LUMO Gap | Varies; larger gap indicates higher stability semanticscholar.org | Predicts chemical reactivity and stability. |
| C=S Bond Length | 1.67–1.70 Å | Characteristic of the thiourea functional group. |
| C–N Bond Length | 1.33–1.35 Å | Indicates partial double-bond character. |
Note: The data presented is based on computational studies of analogous thiourea derivatives and serves as an estimation for this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound might interact with biological targets such as enzymes and receptors.
Docking studies on various thiourea derivatives have demonstrated their potential to bind to the active sites of different enzymes. researchgate.netnih.gov The primary goal of this analysis is to identify the most favorable binding pose (binding mode) of the ligand within the target's binding pocket. The stability of this interaction is quantified by the binding energy or docking score, with lower energy values typically indicating a more stable complex. For instance, in studies of other thiourea compounds, docking scores have been used to rank potential enzyme inhibitors. nih.gov
A crucial aspect of molecular docking analysis is the identification of specific amino acid residues within the target protein that interact with the ligand. Hydrogen bonds are particularly important in stabilizing the ligand-target complex. The thiourea moiety, with its N-H and C=S groups, can act as both a hydrogen bond donor and acceptor. researchgate.net For example, in the docking of thiourea derivatives into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, specific hydrogen bonds between the ligand's N-H groups and amino acid residues in the active site have been identified as critical for binding. nih.gov
Beyond hydrogen bonding, other non-covalent interactions play a significant role in ligand binding. Electrostatic interactions occur between charged or polar groups on the ligand and the target. The 2,6-diethylphenyl group of the title compound can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Aromatic interactions, such as π-π stacking or π-cation interactions, can also occur between the phenyl ring of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the dynamics of its interaction with the target. These simulations can help to assess the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. For some thiourea derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex in a simulated biological environment. nih.gov
Mechanistic Computational Studies
Elucidation of Reaction Mechanisms (e.g., Radical Pathways in Cyclodesulfurization)
The cyclodesulfurization of thiourea derivatives is a key reaction for the synthesis of various heterocyclic compounds. While experimental studies on this reaction for many thioureas exist, detailed computational investigations into the radical pathways for this compound are not specifically documented in the reviewed literature. Theoretical studies on analogous systems often employ Density Functional Theory (DFT) to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different proposed pathways, including those involving radical intermediates. Such studies would be crucial in understanding the intricate details of how this compound might undergo cyclization and desulfurization.
Modeling of Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET))
Thiourea derivatives are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Computational modeling, again often using DFT, is a valuable tool for investigating these mechanisms.
In the context of this compound, a theoretical study would typically involve the calculation of several key parameters:
Bond Dissociation Enthalpy (BDE): A lower BDE for the N-H bonds of the thiourea moiety would indicate a greater propensity for hydrogen atom donation, favoring the HAT mechanism.
Ionization Potential (IP): A lower IP suggests that the molecule can more easily donate an electron, which is a key step in the SET mechanism.
Proton Dissociation Enthalpy (PDE): This parameter is relevant in polar solvents where a stepwise electron transfer-proton transfer might occur.
Without specific computational data for this compound, it is not possible to definitively conclude its preferred radical scavenging pathway. However, the presence of the amino group and the phenyl ring with diethyl substituents would influence the electronic properties and, consequently, the BDE and IP values.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Correlation of Molecular Descriptors with In Vitro Activity Profiles
A QSAR study on a series of compounds including this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) which relate to the molecule's reactivity and ability to participate in electronic interactions.
Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity and ability to cross cell membranes.
Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a selection of these descriptors with a measured in vitro activity (e.g., IC50 values for enzyme inhibition or antioxidant activity).
No specific QSAR models for this compound were found in the available literature. To conduct such a study, a dataset of structurally related compounds with their corresponding in vitro activities would be required. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to understand the key structural features that govern the observed biological activity.
Mechanistic Insights into Biological Activities in Vitro Studies
Investigations of Enzyme Inhibition Mechanisms
Thiourea (B124793) derivatives are a class of compounds known for their potential to interact with and inhibit various enzymes. Mechanistic studies in this area typically focus on identifying the specific enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive), and the molecular interactions that drive this inhibition.
Studies on α-Glucosidase Inhibition Pathways
While no studies specifically detailing the α-glucosidase inhibition by 3-amino-1-(2,6-diethylphenyl)thiourea were found, research on other thiourea derivatives has shown significant inhibitory activity against this enzyme. nih.govnih.govbohrium.com α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Mechanistic studies on related compounds often involve kinetic analyses to determine the mode of inhibition. For instance, some thiourea derivatives have been shown to be non-competitive inhibitors, suggesting they bind to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Table 1: α-Glucosidase Inhibition by Select Thiourea Derivatives (Illustrative Data)
| Compound | IC₅₀ (µM) | Mode of Inhibition | Reference |
|---|---|---|---|
| Derivative A | 15.2 | Non-competitive | researchgate.net |
| Derivative B | 28.4 | Competitive | researchgate.net |
Research on Sirtuin-1 (SIRT1) Inhibition Mechanisms
Sirtuin-1 (SIRT1) is a protein deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation. The inhibition of SIRT1 has been explored as a potential therapeutic strategy for certain cancers. While specific data for this compound is unavailable, other thiourea-based compounds have been investigated as SIRT1 inhibitors. nih.govnih.gov
The mechanism of inhibition often involves the thiourea moiety interacting with the zinc ion in the SIRT1 active site. Molecular docking studies on related compounds have provided insights into the specific binding modes and key amino acid residues involved in the interaction. researchgate.net
Specific Interaction with Target Receptors of Proteins or Enzymes
The biological activity of thiourea derivatives is predicated on their ability to interact with specific protein or enzyme receptors. These interactions are often driven by a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The sulfur and nitrogen atoms of the thiourea group are key to its ability to form these interactions. biointerfaceresearch.com
Computational modeling and X-ray crystallography are powerful tools used to elucidate these interactions at the molecular level. For example, studies on other enzyme inhibitors from the thiourea class have identified specific hydrogen bonds between the N-H groups of the thiourea and amino acid residues in the enzyme's active site. nih.gov
Mechanisms of Cellular Response In Vitro
In vitro studies using cell lines are essential for understanding how a compound affects cellular processes. For potential therapeutic agents, investigations into the induction of apoptosis and effects on the cell cycle are standard.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. While no specific studies on this compound and apoptosis were identified, research on other thiourea derivatives has demonstrated their ability to trigger apoptotic pathways in cancer cell lines. nih.govresearchgate.netmdpi.com
The mechanisms can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often studied include the activation of caspases (a family of proteases central to apoptosis), changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family. nih.gov
Table 2: Apoptosis Induction by a Thiourea Derivative in MCF-7 Breast Cancer Cells (Illustrative Data)
| Parameter | Control | Treated | Reference |
|---|---|---|---|
| Percentage of Apoptotic Cells | 5% | 45% | mdpi.com |
| Caspase-3 Activity (Fold Change) | 1.0 | 4.2 | researchgate.net |
Cell Cycle Modulation Studies
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some therapeutic compounds can arrest the cell cycle at specific phases (e.g., G1, S, G2/M), preventing cancer cell proliferation. Although no data is available for this compound, studies on structurally related compounds have shown effects on cell cycle progression. nih.gov
Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle after treatment with a compound. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
Antioxidant Activity Mechanisms
Thiourea derivatives are acknowledged as potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS). hueuni.edu.vn The antioxidant capacity stems from their ability to scavenge free radicals, thereby preventing oxidative damage to biological macromolecules.
Free Radical Scavenging Processes (e.g., Superoxide (B77818), Hydroxyl Radicals)
Thiourea compounds have demonstrated efficacy in scavenging various free radicals, most notably superoxide (O₂•⁻) and hydroxyl (•OH) radicals. hueuni.edu.vnnih.gov Theoretical and experimental studies have elucidated the primary mechanisms behind this activity. hueuni.edu.vnresearchgate.net
The scavenging of superoxide radical anions by thiourea and its derivatives is believed to occur efficiently through a single hydrogen abstraction from the N-H groups of the thiourea backbone. hueuni.edu.vnresearchgate.netrdd.edu.iq In this process, the thiourea derivative donates a hydrogen atom to the superoxide radical, neutralizing it.
For the highly reactive hydroxyl radical, the proposed scavenging mechanism involves the addition of the radical to the carbon atom of the thiocarbonyl (C=S) group. hueuni.edu.vnrdd.edu.iq Furthermore, thioureas can directly scavenge superoxide radicals by a mechanism that involves the conversion of the carbon-sulfur double bond into a sulfhydryl group. nih.govresearchgate.net The rate constant for the reaction between thiourea and the superoxide radical has been estimated at 1.1 x 10³ M⁻¹ s⁻¹. nih.govresearchgate.net
Kinetic calculations suggest that the Hydrogen Atom Transfer (HAT) mechanism is the predominant pathway for free radical scavenging by thiourea derivatives, being significantly more favorable than the Single Electron Transfer (SET) mechanism. hueuni.edu.vnresearchgate.net The antioxidant potential of various thiourea derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results often presented as IC₅₀ values (the concentration required to scavenge 50% of the radicals).
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity
The biological activity of thiourea derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help to understand how different structural features contribute to the mechanistic actions of these compounds. Key structural elements that can be modulated include the nature and position of substituents on the aryl rings.
Impact of Substituents on Molecular Interactions and Biological Pathways
For instance, studies on N,N'-diphenylthioureas have identified several structural features essential for antiviral activity: an intact thiourea core, the presence of a substituent capable of hydrogen bonding (like -OH or -NH) on an aromatic ring, and a specific distance range between this substituent and the sulfur atom. nih.gov
The position of substituents on the aryl ring is also crucial. Ortho-substituted compounds may exhibit lower interaction with biological targets compared to para-substituted analogs, potentially due to steric hindrance. rsc.org In contrast, some studies have shown that derivatives with electron-withdrawing groups, such as halogens or trifluoromethyl (-CF₃) groups, exhibit enhanced biological activities, including antimicrobial and anticancer effects. rsc.orgmdpi.com For example, 1,3-bis(3,4-dichlorophenyl)thiourea was found to be a more potent antioxidant than other derivatives in its series. hueuni.edu.vn Similarly, copper(II) complexes of halogenated phenylthiourea (B91264) derivatives showed higher antimicrobial activity than their alkylphenyl counterparts. mdpi.com
In the case of this compound, the 2,6-diethylphenyl group introduces significant steric bulk around the N-phenyl bond, which could influence the molecule's conformation and its ability to interact with planar biological structures. The diethyl groups also increase the lipophilicity, which may affect membrane permeability and access to intracellular targets. The amino group (-NH₂) at the 3-position provides a site for hydrogen bonding and could be crucial for interactions with biological receptors or enzymes.
Role of Chirality in Activity
Chirality can be a decisive factor in the biological activity of thiourea derivatives. When a thiourea molecule contains one or more stereocenters, its enantiomers can exhibit significantly different pharmacological profiles, including differences in efficacy, potency, and toxicity. nih.gov This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which often interact preferentially with one enantiomer over the other.
Research on chiral thiourea derivatives, often synthesized from chiral precursors like amino acids, has demonstrated the importance of stereochemistry. nih.govnih.gov For instance, some studies have found that chiral thiourea derivatives of L-leucine showed different levels of antiviral activity depending on their configuration. nih.gov In another example, chiral thioureas derived from natural (S)-amino acids exhibited antibacterial activity, whereas their corresponding isomers from (R)-amino acids were inactive, highlighting the critical role of specific stereochemistry for biological function. nih.gov
Although this compound itself is achiral, the introduction of a chiral substituent at the 3-amino position would result in enantiomers. Based on the established principles for other chiral thioureas, it is highly probable that these enantiomers would display distinct biological activities due to differential interactions with chiral biological macromolecules.
Q & A
Basic: What are the established synthetic routes for 3-amino-1-(2,6-diethylphenyl)thiourea, and how can reaction progress be monitored?
Answer:
The compound is typically synthesized via nucleophilic addition between 2,6-diethylphenyl isothiocyanate and an appropriate amine (e.g., 3-aminopropylamine). Key steps include:
- Reagent preparation : Use anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis of isothiocyanate intermediates.
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) with UV visualization or iodine staining .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product.
- Characterization : Confirm structure using -NMR (aromatic protons at δ 6.8–7.2 ppm, thiourea NH at δ 9.1–10.5 ppm) and high-resolution mass spectrometry (HRMS) .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?
Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Planar thiourea core (C=S bond length ~1.68 Å) with dihedral angles between aromatic rings and thiourea moiety (<20°), indicating minimal steric hindrance.
- Intermolecular interactions :
- N–H···S hydrogen bonds (2.3–2.5 Å) forming chains.
- C–H···π interactions (3.1–3.4 Å) between ethyl groups and adjacent aromatic rings .
Methodological note : Crystallize in DMF/water mixtures at 4°C for slow nucleation. Use SHELX suite for refinement .
Advanced: How do electronic and steric effects of the 2,6-diethylphenyl group influence the compound’s reactivity in coordination chemistry?
Answer:
The bulky 2,6-diethylphenyl group:
- Steric effects : Restricts ligand geometry, favoring monodentate binding to metal centers (e.g., Co, Ni) over chelation.
- Electronic effects : Electron-donating ethyl groups increase electron density on the thiourea sulfur, enhancing metal-ligand σ-donation (evidenced by IR: ν(C=S) shifts from 1250 cm (free ligand) to 1180 cm (coordinated)) .
Experimental design : Synthesize metal complexes (e.g., [LCoCl$ _2 $$
)) and compare stability constants (log K) via potentiometric titration .
Advanced: What computational methods are used to predict the compound’s interaction with biological targets (e.g., fungal enzymes)?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into the active site of Botryosphaeria berengeriana succinate dehydrogenase (PDB: 2WXH). Key interactions:
- Hydrogen bonds between thiourea NH and Asp75.
- π-π stacking between aromatic rings and His72 .
- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with redox activity .
Validation : Compare docking scores (binding energy < -7.0 kcal/mol) with experimental IC values from fungicidal assays .
Advanced: How can contradictory biological activity data (e.g., antifungal vs. antibacterial potency) be resolved for this compound?
Answer:
Case study : Discrepancies in antifungal activity (low against B. berengeriana vs. high against Candida spp. ) may arise from:
- Assay conditions : Vary inoculum size (10 vs. 10 CFU/mL) or media (Sabouraud dextrose vs. RPMI-1640).
- Target specificity : Use gene knockout strains to confirm if activity is tied to succinate dehydrogenase inhibition .
Resolution : Conduct dose-response curves (IC) under standardized CLSI guidelines and validate via time-kill assays .
Advanced: What is the role of substituent effects on the compound’s lipophilicity and membrane permeability?
Answer:
- Lipophilicity : Calculate log P (ClogP = 3.8) using ChemDraw. The 2,6-diethyl groups increase hydrophobicity compared to unsubstituted phenyl analogs (log P = 2.1) .
- Permeability : Assess via PAMPA (parallel artificial membrane permeability assay). Optimal log D (pH 7.4) = 2.5–3.5 correlates with Caco-2 cell uptake .
Design strategy : Introduce polar groups (e.g., -OH, -COOCH) on the ethyl chain to balance permeability and solubility .
Methodological: How are spectroscopic techniques (e.g., FTIR, NMR) employed to detect tautomerism in thiourea derivatives?
Answer:
- FTIR : Thiourea exists as thione (C=S, ν ~1250 cm) or thiol (C–SH, ν ~2550 cm) tautomers. Dominant thione form is confirmed by absence of S–H stretches .
- -NMR : Thione tautomers show two NH protons (δ 9.1–10.5 ppm), while thiol forms exhibit a single NH (δ 8.5–9.0 ppm) and S–H (δ 1.5–2.5 ppm) .
Experimental note : Record spectra in DMSO-d to stabilize tautomers and avoid solvent exchange .
Methodological: What strategies mitigate decomposition of this compound under oxidative or hydrolytic conditions?
Answer:
- Oxidative stability : Store in amber vials under argon; add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation.
- Hydrolytic stability : Avoid aqueous buffers at pH > 8.0. In biological assays, use short incubation times (<24 h) at 4°C .
Characterization : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
